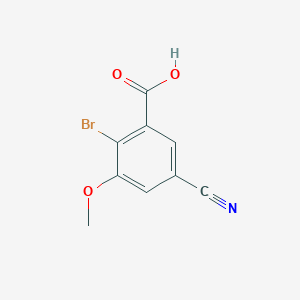![molecular formula C9H14N2O2 B1410862 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol CAS No. 1803602-13-2](/img/structure/B1410862.png)
2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol
Descripción general
Descripción
“2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” is a chemical compound with the CAS Number: 1803602-13-2 . It has a molecular weight of 182.22 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound is a derivative of 2-pyridyl ethanol, which is known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds :
- Schiff base ligands derived from reactions involving compounds similar to 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol have been synthesized and characterized. These ligands have shown DNA binding activity, suggesting their potential as drug candidates (Kurt et al., 2020).
- Nickel(II) complexes using (amino)pyridine ligands have been studied for their potential in ethylene oligomerization, revealing insights into the reactivity trends and influence of complex structure (Nyamato et al., 2016).
DNA Interaction and Docking Studies :
- Certain ligands and metal complexes synthesized using compounds structurally similar to this compound have shown the ability to interact with DNA. Docking studies carried out with these compounds have provided insights into their potential as drug candidates (Mardani et al., 2019).
Formation of Metal Complexes :
- Research has focused on the formation of Cu(II) and other metal complexes using ligands derived from compounds similar to this compound. These complexes have been characterized and studied for various applications, including as catalysts and in material science (Gérard et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, such as enzymes involved in biochemical pathways .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit enzyme activity, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of protein synthesis or the alteration of cell signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the synthesis of certain proteins or altering cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol . These factors can include pH, temperature, and the presence of other molecules in the environment .
Análisis Bioquímico
Biochemical Properties
2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound may result in sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of the cell, highlighting its importance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular functions .
Propiedades
IUPAC Name |
2-(2-pyridin-2-yloxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXQERRYRZDMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256125 | |
| Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803602-13-2 | |
| Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)




![2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410789.png)




